molecular formula C13H10N4O2 B3371455 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)- CAS No. 70292-21-6

1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-

Cat. No. B3371455
CAS RN: 70292-21-6
M. Wt: 254.24 g/mol
InChI Key: SWLHKIZQGPJQMD-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxylic acid is a chemical compound with the molecular formula C3H3N3O2 . It has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazole-4-carboxylic acid and its derivatives often involves the use of copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-Triazole-4-carboxylic acid consists of a triazole ring attached to a carboxylic acid group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

1H-1,2,3-Triazole-4-carboxylic acid can participate in various chemical reactions. For instance, it can undergo esterification with methanol to produce Methyl-1H-1,2,4-triazole-3-carboxylate .


Physical And Chemical Properties Analysis

1H-1,2,3-Triazole-4-carboxylic acid is a solid compound . Its SMILES string is OC(=O)c1c[nH]nn1 and its InChI is 1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H, (H,7,8) (H,4,5,6) .

Safety and Hazards

1H-1,2,3-Triazole-4-carboxylic acid is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid eye and skin contact, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

5-amino-1-naphthalen-1-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-12-11(13(18)19)15-16-17(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLHKIZQGPJQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=C(N=N3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220553
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-

CAS RN

70292-21-6
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070292216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-
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1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-
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1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-
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1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-
Reactant of Route 5
1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-
Reactant of Route 6
1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(1-naphthalenyl)-

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